REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1C=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([OH:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>O>[CH2:3]([OH:2])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:3]([O:17][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:2])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The data in Table 2 was obtained in the following manner
|
Type
|
WAIT
|
Details
|
to boiling and after a half hour of operation in the 4.5 theoretical plate column
|
Type
|
CUSTOM
|
Details
|
at 95° C.
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
ALIQUOT
|
Details
|
with sampling of the overhead and bottoms after 75 minutes
|
Duration
|
75 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |